Lipophilicity Differential: N-(2-Methoxyphenyl) vs. N,N-Diethyl Sulfonamide Substitution
The target compound exhibits a calculated LogP of 2.25, which is 0.56 log units higher than the N,N-diethyl analog (LogP 1.69), both sourced from the same vendor's calculated LogP methodology . This difference reflects the replacement of the N,N-diethyl sulfonamide group with an N-(2-methoxyphenyl) sulfonamide group, increasing the compound's lipophilicity. Higher LogP correlates with enhanced passive membrane permeability in the absence of active transport, a key consideration in cell-based assay design. In the context of the 6-sulfonamide benzimidazole carbonic anhydrase inhibitor scaffold, lipophilicity modulation at the sulfonamide position has been shown to influence isoform selectivity and cellular potency for tumor-associated CA IX and XII isoforms [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP 2.25 (Fluorochem calculated) |
| Comparator Or Baseline | 2-(Chloromethyl)-N,N-diethyl-1H-benzimidazole-6-sulfonamide (CAS 730950-11-5): LogP 1.69 (Fluorochem calculated) |
| Quantified Difference | ΔLogP = +0.56 (target compound is more lipophilic) |
| Conditions | Calculated LogP values reported by Fluorochem using a consistent computational methodology for both compounds |
Why This Matters
For cell-based assays, the +0.56 LogP differential predicts measurably higher membrane permeability for the target compound compared to the N,N-diethyl analog, which may translate to improved intracellular target engagement for targets such as cytosolic carbonic anhydrase isoforms (CA I, II) or other intracellular enzymes.
- [1] Milite C, Amendola G, Nocentini A, et al. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. J Enzyme Inhib Med Chem. 2019;34(1):1697-1710. PMID: 31537132. View Source
